2-(Piperidin-4-yloxymethyl)benzonitrile
Description
2-(Piperidin-4-yloxymethyl)benzonitrile is a heterocyclic compound featuring a benzonitrile core substituted at the 2-position with a piperidin-4-yloxymethyl group. This structure combines aromatic nitrile functionality with a piperidine ring linked via an oxygen-methylene bridge.
Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
2-(piperidin-4-yloxymethyl)benzonitrile |
InChI |
InChI=1S/C13H16N2O/c14-9-11-3-1-2-4-12(11)10-16-13-5-7-15-8-6-13/h1-4,13,15H,5-8,10H2 |
InChI Key |
UKWDYIJEOYALGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OCC2=CC=CC=C2C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yloxymethyl)benzonitrile typically involves the reaction of 4-piperidinemethanol with benzonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-yloxymethyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methylene bridge can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents are commonly used.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Primary amines from the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Piperidin-4-yloxymethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yloxymethyl)benzonitrile largely depends on its interaction with biological targets. The piperidine ring can interact with various receptors and enzymes, potentially inhibiting their activity. The benzonitrile group can also participate in binding interactions, contributing to the compound’s overall biological activity. Molecular docking studies have shown that such compounds can fit into the active sites of enzymes, blocking their function and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-(Piperidin-4-yloxymethyl)benzonitrile, highlighting differences in substituents, functional groups, and applications:
Detailed Structural and Functional Analysis
Positional Isomerism and Pharmacological Implications
- This compound vs. 4-(Piperidin-4-yloxy)benzonitrile HCl :
The substitution position (2- vs. 4-) on the benzonitrile ring significantly impacts steric and electronic interactions. For example, 4-substituted analogs (e.g., 4-(Piperidin-4-yloxy)benzonitrile HCl) may exhibit better binding to flat aromatic pockets in enzymes due to reduced steric hindrance, whereas 2-substituted derivatives like the target compound could favor interactions with deeper hydrophobic pockets .
Functional Group Modifications
- Hydroxyl vs.
- Methylene vs. Oxygen Linkers :
Compounds with methylene linkers (e.g., 4-(Piperidin-4-ylmethyl)benzonitrile HCl) exhibit greater conformational flexibility, which may enhance off-target interactions, while oxygen linkers (as in the target compound) impose rigidity, favoring selective binding .
Salt Forms and Solubility
Hydrochloride salts (e.g., 4-(Piperidin-4-ylmethyl)benzonitrile HCl) demonstrate enhanced aqueous solubility compared to free bases, making them preferable for formulation in preclinical studies . However, the target compound’s neutral form may offer advantages in lipophilic environments, such as membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
